Physicochemical properties of Ethyl 2-amino-4,6-dimethoxybenzoate
Physicochemical properties of Ethyl 2-amino-4,6-dimethoxybenzoate
Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4,6-dimethoxybenzoate in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, anthranilic acid derivatives serve as foundational building blocks for the synthesis of complex heterocyclic scaffolds. Ethyl 2-amino-4,6-dimethoxybenzoate (CAS: 1183295-84-2) is a highly specialized, electron-rich aromatic ester utilized extensively in the development of quinazolinone-based kinase inhibitors[1]. This technical guide explores the physicochemical properties, electronic causality, and validated synthetic workflows associated with this critical intermediate, providing a comprehensive resource for drug development professionals.
Structural and Physicochemical Descriptors
Understanding the baseline physicochemical properties of Ethyl 2-amino-4,6-dimethoxybenzoate is essential for predicting its behavior in organic synthesis and its downstream pharmacokinetic impact when incorporated into larger active pharmaceutical ingredients (APIs). The compound exhibits a predicted XLogP of approximately 2.0, indicating moderate lipophilicity suitable for cellular membrane permeability in its derivative forms[2].
Table 1: Key Physicochemical and Structural Properties
| Parameter | Value / Description |
| Chemical Name | Ethyl 2-amino-4,6-dimethoxybenzoate |
| CAS Registry Number | 1183295-84-2[3] |
| Molecular Formula | C₁₁H₁₅NO₄[2] |
| Molecular Weight | 225.24 g/mol [1] |
| SMILES String | O=C(OCC)C1=C(OC)C=C(OC)C=C1N[1] |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 4 (Ester and methoxy oxygens) |
| Commercial Purity | ≥97% (Typical)[1] |
| Storage Conditions | Sealed in dry environment, 2–8°C[1] |
Electronic and Steric Causality in Scaffold Design
As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific substitution pattern is chosen in drug design:
-
The Ethyl Ester vs. Methyl Ester: While methyl esters are common, the ethyl ester variant provides slightly higher lipophilicity and steric bulk. During scale-up synthesis, this subtle increase in hydrophobicity can improve phase separation during aqueous workups. Furthermore, the ethyl group sterically modulates the rate of ester hydrolysis, allowing for more controlled cyclization reactions without premature degradation.
-
The 4,6-Dimethoxy Substitution (+M Effect): The two methoxy groups at the 4- and 6-positions exert a strong electron-donating resonance (+M) effect on the aromatic ring. This significantly increases the electron density at the ortho-amino group, enhancing its nucleophilicity. However, this same resonance effect delocalizes electron density toward the ester carbonyl, reducing its electrophilicity. This electronic push-pull system dictates the harsh thermal conditions required for subsequent cyclization.
-
Kinase Pocket Binding: In final drug molecules (like Aurora kinase inhibitors), the 4,6-dimethoxy motif often maps to the hinge region of the kinase ATP-binding pocket, where the oxygen lone pairs can act as critical hydrogen bond acceptors[4].
Experimental Workflow: Synthesis of Quinazolinone Cores
The primary utility of Ethyl 2-amino-4,6-dimethoxybenzoate is its conversion into 5,7-dimethoxyquinazolin-4(3H)-one derivatives. These derivatives are potent inhibitors of Aurora-A kinase, an enzyme overexpressed in numerous tumor cell lines[4].
The following protocol details the Niementowski-type cyclization, engineered as a self-validating system to ensure high yield and purity.
Protocol: Base-Catalyzed Cyclization to 5,7-Dimethoxyquinazolin-4(3H)-one
Objective: Construct the biologically active quinazolinone pyrimidine ring.
Step 1: Initiation and Solvent Selection
-
Action: Suspend Ethyl 2-amino-4,6-dimethoxybenzoate (1.0 eq) in 2-methoxyethanol (0.4 M concentration).
-
Causality: Because the methoxy groups deactivate the ester carbonyl toward nucleophilic attack, standard low-boiling solvents (like ethanol) cannot provide the thermal energy required to cross the activation barrier. 2-Methoxyethanol (b.p. 124°C) allows for high-temperature refluxing while maintaining reactant solubility[4].
Step 2: Reagent Addition and Reflux
-
Action: Add formamidine acetate (2.2 eq) to the suspension. Heat the reaction mixture to 120°C under an inert nitrogen atmosphere for 16 hours.
-
Causality: Formamidine acetate is a dual-purpose reagent. It acts as the carbon/nitrogen source for the cyclizing pyrimidine ring, while the acetate counter-ion provides the mild acidic conditions necessary to catalyze the initial imine formation at the aniline nitrogen.
Step 3: In-Process Self-Validation
-
Action: At 14 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.
-
Validation Logic: The starting anthranilate is highly fluorescent under 254 nm UV light. The complete disappearance of this high-Rf spot, coupled with the appearance of a lower-Rf, less fluorescent spot, validates that the cyclization is proceeding. If the starting material persists, the system dictates the addition of 0.5 eq of formamidine acetate to drive the equilibrium.
Step 4: Isolation and Trituration
-
Action: Cool the reaction to room temperature and concentrate in vacuo. Triturate the resulting crude residue with cold methanol.
-
Causality: The planar, rigid structure of the newly formed quinazolinone core possesses a high crystal lattice energy, making it highly insoluble in cold methanol. Unreacted starting materials and acetate byproducts remain dissolved, allowing for purification by simple filtration without the need for column chromatography[4].
Step 5: Final Analytical Validation
-
Action: Filter the beige solid and dry under high vacuum. Confirm identity via ¹H-NMR (DMSO-d₆).
-
Validation Logic: Successful cyclization is definitively proven by the disappearance of the ethyl ester signals (the triplet at ~1.3 ppm and quartet at ~4.3 ppm) and the emergence of the characteristic quinazolinone C2-H singlet at approximately 8.0 ppm.
Biological Application: Aurora Kinase Inhibition
Once synthesized, the resulting 5,7-dimethoxyquinazolinones act as potent, ATP-competitive inhibitors of Aurora Kinase A (AURKA). AURKA is critical for centrosome maturation and bipolar spindle assembly during mitosis. By occupying the ATP-binding pocket, these derivatives halt the cell cycle, leading to apoptosis in rapidly dividing tumor cells[4].
Figure 1: Mechanistic pathway of AURKA inhibition by quinazolinones derived from the title compound.
Conclusion
Ethyl 2-amino-4,6-dimethoxybenzoate is far more than a simple organic ester; it is a meticulously designed molecular precursor. Its specific electronic properties—driven by the push-pull dynamics of its methoxy and ester groups—dictate the rigorous synthetic conditions required for its manipulation. By employing self-validating protocols, researchers can efficiently convert this building block into high-value quinazolinone scaffolds, driving forward the discovery of targeted anti-cancer therapeutics.
References
-
Title: PubChemLite - Ethyl 2-amino-4,6-dimethoxybenzoate (C11H15NO4) Source: uni.lu (PubChem Data) URL: [2]
-
Title: Ethyl 2-amino-4,6-dimethoxybenzoate | 1183295-84-2 | C11H15NO4 | Appchem Source: appchemical.com URL: [3]
-
Title: 1183295-84-2 | Ethyl 2-amino-4,6-dimethoxybenzoate - ChemScene Source: chemscene.com URL: [1]
-
Title: WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases Source: Google Patents (AstraZeneca AB) URL: [4]
